molecular formula C25H24FN3O2 B3440661 3-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

3-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B3440661
M. Wt: 417.5 g/mol
InChI Key: FRQXXYRSQOUUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzamides and has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting the activity of specific enzymes or signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
3-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which can lead to the inhibition of tumor invasion and metastasis. The compound has also been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potent biological activity. The compound has been shown to exhibit potent anti-inflammatory and anti-tumor properties in preclinical studies, making it a promising candidate for further investigation. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of the compound.

Future Directions

There are many future directions for research on 3-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Preclinical studies have shown that the compound exhibits potent anti-tumor properties, and further studies are needed to determine its efficacy in clinical trials. Another possible direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. The compound has been shown to have neuroprotective effects in preclinical studies, and further studies are needed to determine its potential as a therapeutic agent for these disorders. Finally, future studies could investigate the potential of 3-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide as a tool for studying specific signaling pathways or enzymes involved in disease progression.

Scientific Research Applications

3-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential applications in various fields. It has been investigated as a potential therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent anti-inflammatory and anti-tumor properties in preclinical studies.

properties

IUPAC Name

3-fluoro-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O2/c1-18-5-2-3-8-23(18)25(31)29-15-13-28(14-16-29)22-11-9-21(10-12-22)27-24(30)19-6-4-7-20(26)17-19/h2-12,17H,13-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQXXYRSQOUUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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